molecular formula C12H16ClN3O3S B1669745 Dabuzalgron CAS No. 219311-44-1

Dabuzalgron

Numéro de catalogue B1669745
Numéro CAS: 219311-44-1
Poids moléculaire: 317.79 g/mol
Clé InChI: FOYWMEJSRSBQGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dabuzalgron, also known as Ro 115-1240, is an orally active selective alpha-1A adrenergic receptor agonist . It was developed for the treatment of urinary incontinence . Dabuzalgron also has the potential to prevent cardiotoxicity caused by doxorubicin by maintaining mitochondrial function .


Molecular Structure Analysis

Dabuzalgron has a molecular formula of C12H16ClN3O3S . Its IUPAC name is N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide . The InChIKey is FOYWMEJSRSBQGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dabuzalgron treatment increases ERK phosphorylation in a dose-dependent fashion with an EC50 of 4.8 μM . ERK1/2 activation contributes to the cardioprotective effects of Dabuzalgron .

Applications De Recherche Scientifique

Cardioprotection and Myocardial Infarction

Dabuzalgron, an oral agonist of alpha-1A adrenergic receptors (α1A-ARs), has shown protective effects against pathological cardiac stress. A study by Zhang et al. (2020) demonstrates that activation of cardiomyocyte-specific α1A-ARs plays a crucial role in protecting against experimental myocardial infarction. This suggests promising clinical implications for Dabuzalgron in cardioprotection.

Treatment of Urinary Incontinence

Dabuzalgron has been identified as a novel α1A/1L-adrenoceptor partial agonist showing efficacy in controlling urethral smooth muscle tone, as highlighted by Sorbera and Castaǹer (2004). Their research indicates that Dabuzalgron could offer a safer and effective treatment option for stress urinary incontinence, pointing towards its potential as a therapeutic agent in managing this condition.

Orientations Futures

Dabuzalgron has potential for repurposing to treat heart failure . Future studies will explore whether Dabuzalgron, a well-tolerated oral alpha-1A adrenergic receptor agonist, might be repurposed to treat heart failure . The overall hypothesis is that an alpha-1A agonist that has been used in patients can rescue cardiac function in a mouse model of chronic post-MI HF, and one mechanism is increased protective growth factors .

Propriétés

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWMEJSRSBQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176345
Record name Dabuzalgron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabuzalgron

CAS RN

219311-44-1
Record name N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219311-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabuzalgron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabuzalgron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABUZALGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabuzalgron
Reactant of Route 2
Reactant of Route 2
Dabuzalgron
Reactant of Route 3
Reactant of Route 3
Dabuzalgron
Reactant of Route 4
Dabuzalgron
Reactant of Route 5
Reactant of Route 5
Dabuzalgron
Reactant of Route 6
Reactant of Route 6
Dabuzalgron

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.